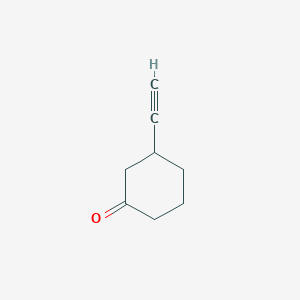

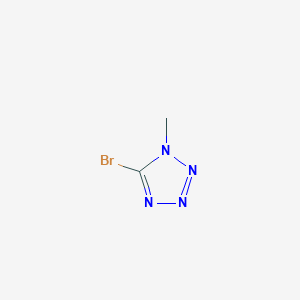

5-bromo-1-methyl-1H-tetrazole

Descripción general

Descripción

5-Bromo-1-methyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds characterized by a high nitrogen content, which makes them stable heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are known for their use as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their similar acidities but higher lipophilicities and metabolic resistance . They have applications in various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry .

Synthesis Analysis

The synthesis of 1-substituted 5-bromo-1H-tetrazoles can be efficiently achieved by converting 1-substituted 1H-tetrazole-5-thiols with zinc(II) bromide and an oxidizing agent such as hydrogen peroxide or peracetic acid at elevated temperatures. The reaction typically yields the 5-bromotetrazole products, which can be isolated by simple dilution and filtration, with column chromatography being necessary only in rare cases . Recent advances in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, including microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as catalysts .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including 5-bromo-1-methyl-1H-tetrazole, can be determined by techniques such as X-ray crystallography. The tetrazole rings are typically planar, and the substituents at the 1- and 5-positions show no conjugation to the tetrazole groups. The crystal structure analysis of related tetrazole derivatives has revealed that they can crystallize in various space groups with specific cell dimensions and exhibit networks of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, including selective substitution reactions. For instance, the selective 1-substitution reaction of tetrazole can be achieved by treating 5-substituted 2-(tri-n-butylstannyl)tetrazoles with alkylating agents at room temperature, which introduces selectivity by blocking the 2-nitrogen against substitution . Nitration of amino-tetrazoles can also be performed to produce nitrimino-tetrazoles, which are characterized by their energetic material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1-methyl-1H-tetrazoles and related derivatives are influenced by their high nitrogen content and the nature of their substituents. These compounds are generally endothermic and exhibit specific thermodynamic properties and thermal behavior, which can be investigated using techniques like differential scanning calorimetry (DSC). The molecular structures of these compounds in the crystalline state can provide insights into their stability and reactivity . Additionally, the synthesis of α-bromo 5-methyl tetrazoles from long-chain fatty alkenoates has been reported, highlighting the versatility of tetrazole derivatives in synthetic chemistry .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensine II antagonists, etc.) .

- The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

- The results of using tetrazoles in medicinal chemistry have been promising, with many tetrazole-containing compounds showing potential biological activity .

-

Preparation of Antifungal Agents

-

Synthesis of 1H-Tetrazoles

- A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .

- The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .

- 5-substituted 1H-tetrazole derivatives can be prepared in good to excellent yields from various oximes and sodium azide by using indium(III) chloride as a Lewis acid catalyst .

-

Pharmaceutical Applications

- Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

- The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensine II antagonists, etc.) .

- Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

-

Explosives and Rocket Fuel

-

Corrosion Inhibitors

Safety And Hazards

5-bromo-1-methyl-1H-tetrazole is classified as dangerous . It has hazard statements H228, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds have found application as a fluorescent probe to identify DNA damage . They serve as photosensitizers in photodynamic therapy and act as catalysts in polymer synthesis . These applications suggest promising future directions for the use of these compounds.

Relevant Papers There are several papers that discuss the properties and applications of 5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds . These papers provide a wealth of information on the synthesis, properties, and potential applications of these compounds.

Propiedades

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-tetrazole | |

CAS RN |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)